molecular formula C11H12BrFO3 B6334006 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane CAS No. 1383469-34-8

2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane

Cat. No.: B6334006
CAS No.: 1383469-34-8
M. Wt: 291.11 g/mol
InChI Key: RHCVAHYKGQCMJL-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a phenyl group substituted with bromine, fluorine, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-6-fluoro-5-ethoxybenzaldehyde and ethylene glycol.

    Formation of Dioxolane Ring: The key step involves the formation of the dioxolane ring through a condensation reaction between the aldehyde group of 2-bromo-6-fluoro-5-ethoxybenzaldehyde and ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.

    Reaction Conditions: The reaction is typically carried out under reflux conditions, with the removal of water to drive the equilibrium towards the formation of the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy group and the dioxolane ring.

    Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce diols and aldehydes.

Scientific Research Applications

2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique properties, such as polymers or liquid crystals.

    Chemical Biology: The compound can serve as a probe for studying biological processes and interactions at the molecular level.

    Industrial Chemistry: It can be utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of bromine, fluorine, and ethoxy groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    2-(2-Bromo-5-ethoxyphenyl)-1,3-dioxolane: Lacks the fluorine atom, which can influence its electronic properties and reactivity.

    2-(2-Fluoro-5-ethoxyphenyl)-1,3-dioxolane: Lacks the bromine atom, which can impact its reactivity in substitution reactions.

Uniqueness

2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane is unique due to the presence of all three substituents (bromine, fluorine, and ethoxy) on the phenyl ring. This combination of substituents can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(6-bromo-3-ethoxy-2-fluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO3/c1-2-14-8-4-3-7(12)9(10(8)13)11-15-5-6-16-11/h3-4,11H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCVAHYKGQCMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)C2OCCO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A Dean-Stark condenser was attached, and a mixture of compound (53) (17.0 g, 68.81 mmol), EG (12.8 g, 200.2 mmol) and PTSA (0.17 g, 1 wt %) was refluxed in a toluene (200 mL) solvent for 3 hours. The reaction mixture was washed with a saturated aqueous solution of sodium hydrogencarbonate, water and saturated brine, and dried over magnesium sulfate. Toluene was distilled off by evaporator, and thus 2-(6-bromo-3-ethoxy-2-fluorophenyl)-1,3-dioxolane (54) (19.8 g, yield 98.8%) was obtained.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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